molecular formula C10H10ClN3O B1405548 2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide CAS No. 1427460-62-5

2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide

Cat. No. B1405548
CAS RN: 1427460-62-5
M. Wt: 223.66 g/mol
InChI Key: NJLGEHCTKYVJHX-UHFFFAOYSA-N
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Description

“2-chloro-N-(1-methyl-1H-indazol-5-yl)acetamide” is a chemical compound with the molecular formula C10H10ClN3O . It is a monoclinic crystal structure .


Synthesis Analysis

The synthesis of indazole-containing compounds, such as “this compound”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a monoclinic crystal structure . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the referenced study .


Chemical Reactions Analysis

The synthesis of indazole-containing compounds involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including indazole derivatives, and has been used as a starting material for the synthesis of novel indazole-containing compounds. Additionally, it has been used in the synthesis of heterocyclic compounds and peptides. Furthermore, this compound has been used as a reagent in the synthesis of peptidomimetics and peptide-based drugs.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is relatively non-toxic, and has a low potential for causing adverse effects. However, there are some limitations to using this compound in experiments. It is not soluble in water, and is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light or heat, and is prone to degradation in the presence of alkalis.

Future Directions

There are several potential future directions for 2-Chloro-N-(1-methyl-1H-indazol-5-yl)acetamide. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound, and to explore its potential applications in drug development. Furthermore, further research could be conducted to explore the potential therapeutic uses of this compound, and to explore its potential interactions with other molecules and proteins. Finally, further research could be conducted to explore the potential for using this compound as a diagnostic tool.

properties

IUPAC Name

2-chloro-N-(1-methylindazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-14-9-3-2-8(13-10(15)5-11)4-7(9)6-12-14/h2-4,6H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLGEHCTKYVJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CCl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231467
Record name Acetamide, 2-chloro-N-(1-methyl-1H-indazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427460-62-5
Record name Acetamide, 2-chloro-N-(1-methyl-1H-indazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(1-methyl-1H-indazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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